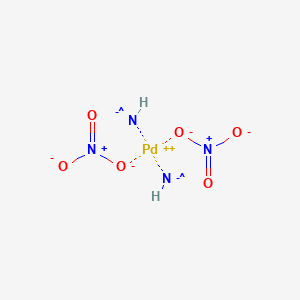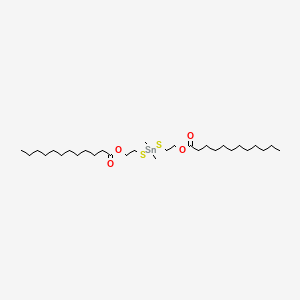
(Dimethylstannylene)bis(thioethylene) dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylstannylene)bis(thioethylene) dilaurate is a chemical compound with the molecular formula C30H60O4S2Sn and a molecular weight of 667.64 g/mol . It is a tin-based organometallic compound that has applications in various fields, including chemistry and industry.
Méthodes De Préparation
The synthesis of (Dimethylstannylene)bis(thioethylene) dilaurate typically involves the reaction of dimethyltin dichloride with thioethylene and lauric acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
(Dimethylstannylene)bis(thioethylene) dilaurate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Applications De Recherche Scientifique
(Dimethylstannylene)bis(thioethylene) dilaurate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Dimethylstannylene)bis(thioethylene) dilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with biomolecules, altering their structure and function. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
(Dimethylstannylene)bis(thioethylene) dilaurate can be compared with other tin-based organometallic compounds, such as:
Dimethyltin dichloride: A precursor in the synthesis of this compound.
Tributyltin oxide: Another tin-based compound with different applications and toxicity profiles.
Propriétés
Numéro CAS |
68928-42-7 |
|---|---|
Formule moléculaire |
C30H60O4S2Sn |
Poids moléculaire |
667.6 g/mol |
Nom IUPAC |
2-[2-dodecanoyloxyethylsulfanyl(dimethyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/2C14H28O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;;/h2*17H,2-13H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
OYEBHCPLESCPFZ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


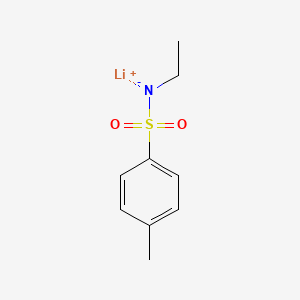
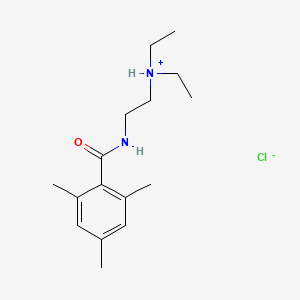

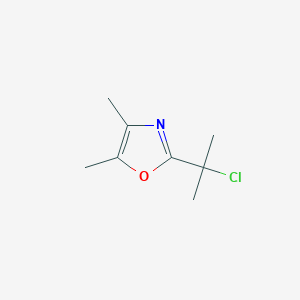
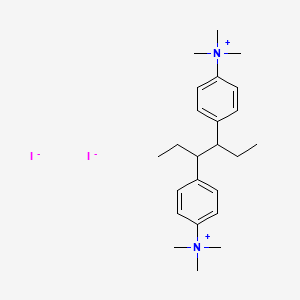



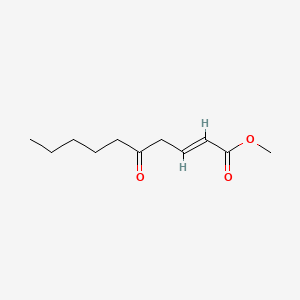


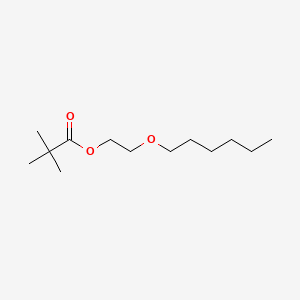
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
